FICZ
Description
Overview of Indolocarbazole Scaffolds in Chemical Research
Indolocarbazoles represent an important class of nitrogen heterocyclic compounds that are a major focus of scientific study. acs.org This interest stems from their wide range of biological activities and their potential applications in materials chemistry, particularly in the field of organic electronics. acs.orgnih.gov The parent structure, indolo[3,2-b]carbazole (B1211750) (ICz), possesses a large, planar, and rigid conjugated system that provides good thermal and chemical stability. ossila.com
Due to these properties, indolocarbazole derivatives are utilized as building blocks for creating semiconducting small molecules and polymers. ossila.com Their electron-donating nature makes them suitable for use as hole-transporting, charge-injecting, and electroluminescent materials in the fabrication of Organic Light Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). ossila.com The versatility of the indolocarbazole scaffold allows for the introduction of various functional groups, which can tune its photophysical properties to meet the demands of specific applications. ossila.com The synthesis of these complex structures has been a significant target for chemists, leading to advancements in synthetic methodologies. nih.govencyclopedia.pub
Historical Context of FICZ Discovery
The discovery of this compound is rooted in the investigation of endogenous ligands for the aryl hydrocarbon receptor (AHR), a transcription factor initially known for mediating the effects of xenobiotics like dioxins. tandfonline.com
This compound was first identified in 1987 as a product of the photooxidation of the essential amino acid tryptophan. tandfonline.comacs.org Researchers observed that when solutions of tryptophan were exposed to light, certain derivatives were formed that could bind to the AHR with exceptionally high affinity. acs.orginvivogen.com Subsequent analysis using mass spectrometry and NMR spectroscopy confirmed the structure of one of these potent AHR ligands as 6-formylindolo[3,2-b]carbazole. tandfonline.com Further studies demonstrated that exposure to various light sources, including visible light as well as ultraviolet A (UVA) and B (UVB) radiation, can generate this compound from tryptophan, with UVB being the most efficient. tandfonline.com This light-dependent formation suggested that this compound could act as a chemical messenger, activating the AHR in response to light exposure. oup.com
Following its discovery as a photoproduct, researchers uncovered light-independent, enzymatic pathways for this compound formation. tandfonline.comacs.org These findings suggested that this compound could be produced systemically within the body under normal physiological conditions. acs.org It was found that this compound can be generated from tryptophan metabolites such as tryptamine and indole-3-pyruvic acid. researchgate.net These pathways converge on a common precursor, indole-3-acetaldehyde (I3A), which then undergoes further reactions to form this compound. acs.orgresearchgate.net
Several mammalian enzymes are involved in these processes. For instance, monoamine oxidases (MAO-A and B) can convert tryptamine into I3A. wikipedia.orgresearchgate.net Additionally, the oxidant hydrogen peroxide (H₂O₂), a common cellular byproduct, can convert tryptophan to this compound even in the absence of light. acs.org Microorganisms also contribute to this compound production; Malassezia yeast species, which are part of the normal human skin microbiota, can produce this compound from tryptophan. wikipedia.orgacs.org These diverse formation pathways underscore the potential for this compound to be generated in various tissues and environments, including the skin and the gastrointestinal tract. wikipedia.orgresearchgate.net
Significance of the 6-Formyl Moiety in this compound
The 6-formyl moiety, a carboxaldehyde group (-CHO) attached to the sixth carbon of the indolo[3,2-b]carbazole core, is a defining structural feature of this compound. This functional group is critical to the molecule's identity and its specific biological activity. The presence of the aldehyde distinguishes this compound from its parent compound, indolo[3,2-b]carbazole, and its oxidized metabolite, indolo[3,2-b]carbazole-6-carboxylic acid (CICZ). wikipedia.orgacs.org
The high-affinity binding of this compound to the aryl hydrocarbon receptor is a key aspect of its function. wikipedia.orgtandfonline.com While direct studies isolating the precise contribution of the formyl group are complex, its chemical properties—including its polarity and ability to act as a hydrogen bond acceptor—are understood to be crucial for the specific molecular interactions within the AHR's ligand-binding pocket. This interaction is responsible for initiating AHR signaling. wikipedia.org Furthermore, the formyl group influences the metabolic stability and fate of the molecule. This compound is an excellent substrate for cytochrome P450 enzymes, particularly CYP1A1, which rapidly metabolizes it. tandfonline.com This rapid degradation is a key component of a regulatory feedback loop that controls AHR signaling. tandfonline.com
Nomenclature and Synonyms
The compound is systematically named according to IUPAC standards, but is also known by several synonyms and abbreviations in scientific literature. The most common of these is the acronym this compound.
| Identifier Type | Identifier |
| Preferred IUPAC Name | 5,11-Dihydroindolo[3,2-b]carbazole-6-carbaldehyde wikipedia.org |
| Common Acronym | This compound wikipedia.org |
| Other Names | 6-Formylindolo[3,2-b]carbazole wikipedia.org |
| Indolo[3,2-b]carbazole-6-carboxaldehyde chemspider.com | |
| CAS Number | 172922-91-7 chemspider.comsigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,11-dihydroindolo[3,2-b]carbazole-12-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O/c22-10-14-18-12-6-2-4-8-16(12)20-17(18)9-13-11-5-1-3-7-15(11)21-19(13)14/h1-10,20-21H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUDXFBWDXVNRKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC4=C(C5=CC=CC=C5N4)C(=C3N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30274338 | |
| Record name | 6-Formylindolo(3,2-b)carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30274338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172922-91-7, 229020-82-0 | |
| Record name | 6-Formylindolo[3,2-b]carbazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=172922-91-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Formylindolo(3,2-b)carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30274338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Indolo 3,2 B Carbazole 6 Carbaldehyde
Classical Approaches to the Indolo[3,2-b]carbazole (B1211750) Core
The foundational indolo[3,2-b]carbazole structure is a planar, π-conjugated system that has been a synthetic target for decades. Classical methods focus on the efficient assembly of this fused five-ring system.
A foundational method for creating the indolo[3,2-b]carbazole core is the double Fischer indolization. First reported for the parent system in 1963, this reaction has since been adapted for the synthesis of FICZ and related structures. encyclopedia.pub The strategy involves the reaction of a suitable diketone's bis(phenylhydrazone) under acidic conditions. The acid catalyzes a rsc.orgrsc.org-sigmatropic rearrangement, followed by the elimination of ammonia (B1221849) to form the two indole (B1671886) rings, thereby constructing the tetracyclic carbazole (B46965) core in a single transformative sequence. This classical approach offers a direct route to the core structure from relatively simple precursors.
More contemporary approaches to the indolo[3,2-b]carbazole skeleton involve elegant cascade reactions, which allow for the formation of multiple bonds and rings in a single operation from readily accessible starting materials. researchgate.net These methods offer high efficiency and atom economy.
One such strategy is a formal [1 + 2 + 3] annulation, which has been developed for the synthesis of both symmetrical and unsymmetrical indolo[3,2-b]carbazoles. researchgate.net This domino reaction can be initiated between methyleneindolinones and o-alkenyl arylisocyanides, where the chemoselectivity is controlled by a tethered alkenyl group, enabling the successive formation of two rings and three new bonds. researchgate.net Other cascade approaches include twofold oxidative biaryl coupling reactions and Hauser-Kraus annulation-initiated multi-cascade reactions, which provide versatile access to the functionalized carbazole core. nih.gov
Specific Synthesis of this compound
While classical methods build the core, other strategies have been developed to specifically install the crucial 6-formyl group, leading directly to this compound.
To facilitate extensive biological study, an efficient and scalable gram-scale synthesis of this compound has been developed. encyclopedia.pub This multi-step synthesis was optimized to produce large quantities of the compound from commercially available starting materials, such as 1-(phenylsulfonyl)-1H-indole and 1-(phenylsulfonyl)-1H-indole-3-carbaldehyde. encyclopedia.pub A key feature of this improved process is the replacement of a final, challenging column chromatography step with a crystallization for purification, which is more amenable to large-scale production. encyclopedia.pub This scalable route has been instrumental in enabling detailed investigation into the biological and physical properties of this compound.
Table 1: Overview of Gram-Scale this compound Synthesis
| Feature | Description |
|---|---|
| Starting Materials | 1-(phenylsulfonyl)-1H-indole, 1-(phenylsulfonyl)-1H-indole-3-carbaldehyde |
| Key Advantage | Scalability to produce gram quantities of this compound. |
| Purification Method | Final purification achieved through crystallization, avoiding difficult chromatography. |
| Significance | Enables production of sufficient material for in-depth biological studies. |
A concise and efficient synthesis of this compound has been established, centered around a key conjugate addition step. nih.gov This method involves the addition of an enolate derived from an indolylacetate to a 2-chloro-3-formylindole substrate. nih.gov The subsequent intermediate undergoes cyclization under acidic conditions to furnish the complete indolo[3,2-b]carbazole skeleton with the desired formyl group already in place. This approach is valued for its directness and efficiency in assembling the target molecule.
Table 2: Key Steps in the Concise this compound Synthesis
| Step | Reactants | Transformation |
|---|---|---|
| 1. Conjugate Addition | Enolate of indolylacetate, 2-chloro-3-formylindole | Formation of a key C-C bond. |
| 2. Cyclization | Intermediate from Step 1 | Acid-catalyzed ring closure to form the indolo[3,2-b]carbazole core. |
The electronic and photophysical properties of the indolo[3,2-b]carbazole core are dictated by its extended π-conjugated system. researchgate.net π-Extension techniques are synthetic strategies aimed at modifying or building upon this system. While not a direct synthesis of this compound (the indolo[3,2-b ]carbazole isomer), a notable example of this approach is the use of acrolein as a linker for the π-extension of indoles, which yields the structural isomer indolo[3,2-a ]carbazole-6-carbaldehyde. acs.orgacs.org
In this one-pot method, two indole molecules react with acrolein to construct the fused carbazole system, incorporating a carbaldehyde group in the process. acs.orgacs.org This reaction demonstrates a powerful strategy for building complex heterocyclic systems and highlights how small linker molecules can be used to "stitch" together simpler precursors into larger, conjugated structures. acs.orgacs.org This methodology provides a versatile route to functionalized indolocarbazoles, and the resulting carbaldehyde products are valuable for further advanced synthesis. acs.orgnih.gov
Alternative Synthetic Routes and Optimizations
While the double Fischer indolization represents a classical approach to the indolo[3,2-b]carbazole core, several alternative and optimized routes have been developed for the synthesis of Indolo[3,2-b]carbazole-6-carbaldehyde, often referred to as this compound. encyclopedia.pub
One practical and scalable method involves the use of readily available starting materials, namely 1-(phenylsulfonyl)-1H-indole and 1-(phenylsulfonyl)-1H-indole-3-carbaldehyde. This approach has been reported for the gram-scale synthesis of the target compound, overcoming the low solubility issues that can complicate purification by replacing final column chromatography with a crystallization step. encyclopedia.pub
A more recent and simple method proceeds through an intermediate, 6-methylindolo[3,2-b]carbazole (6-MICZ). The synthesis of 6-MICZ can be achieved via a one-pot oxidative coupling of indole with acetaldehyde. mdpi.com The subsequent oxidation of the methyl group at the 6-position using selenium dioxide (SeO₂) in toluene (B28343) yields the desired 6-formylindolo[3,2-b]carbazole-6-carbaldehyde. mdpi.comnih.gov This two-step process provides a straightforward pathway to the final product.
Furthermore, novel catalytic strategies for constructing the core indolo[3,2-b]carbazole skeleton have been explored. One such method is an anomeric-based oxidation process, which presents an efficient route to the general scaffold. lookchem.com Another innovative approach involves the catalytic reaction of indoles with carbon dioxide (CO₂) and a silane (B1218182) reagent, which constructs the fused benzene (B151609) ring from two CO₂ molecules to form the indolo[3,2-b]carbazole structure. nih.gov These methods, while not directly producing the 6-carbaldehyde derivative, represent alternative strategies for accessing the core structure, which can then be functionalized.
| Route | Key Precursors/Reagents | Advantage |
| Optimized Fischer Indolization | 1-(phenylsulfonyl)-1H-indole, 1-(phenylsulfonyl)-1H-indole-3-carbaldehyde | Suitable for gram-scale synthesis, avoids complex chromatography. encyclopedia.pub |
| Oxidation of 6-MICZ | Indole, Acetaldehyde, SeO₂ | Simple, two-step process from common starting materials. mdpi.comnih.gov |
| Anomeric-Based Oxidation | 1H-indole, Aldehydes, N-bromo catalyst | Novel and efficient for the core structure. lookchem.com |
| CO₂ Incorporation | Indoles, CO₂, Phenylsilane | Catalytic route using a renewable C1 source. nih.gov |
Synthesis of Functionalized Indolo[3,2-b]carbazole Derivatives
The planar, electron-rich indolo[3,2-b]carbazole scaffold is a versatile platform for the development of new materials and biologically active molecules. Its structure can be readily modified at various positions to tune its electronic and physical properties.
Introduction of Formyl and Acyl Groups at Various Positions
The introduction of formyl (-CHO) and acyl (-COR) groups is a key transformation for creating advanced intermediates and final products. While the primary focus is often the 6-carbaldehyde, these groups can be installed at other positions on the indolo[3,2-b]carbazole core.
Formylation has been successfully achieved at the C-2 and C-8 positions. The synthesis of 5,11-dialkyl-6,12-diaryl-5,11-dihydroindolo[3,2-b]carbazole-2,8-dicarbaldehyde demonstrates a regioselective double formylation. researchgate.netresearchgate.net These dialdehydes are valuable precursors for further modifications, such as conversion into dicyano or bis(benzo[d]thiazol-2-yl) derivatives. researchgate.net
Acylation of the indolo[3,2-b]carbazole system can be approached by modifying the indole precursors prior to the cyclization reaction. A general and efficient method for the 3-acylation of indole rings employs acyl chlorides in the presence of a dialkylaluminum chloride, such as Et₂AlCl. organic-chemistry.org This reaction proceeds under mild conditions and is compatible with various functional groups without the need for protecting the indole nitrogen, making it a powerful tool for preparing functionalized precursors for more complex indolo[3,2-b]carbazole derivatives. organic-chemistry.org
Derivatization at the 2, 8, 3, 6, 5, and 11 Positions
The indolo[3,2-b]carbazole core offers multiple sites for derivatization, with the 2, 8, 5, and 11 positions being particularly accessible for modification. ossila.com
Positions 2 and 8: These positions are electronically activated and amenable to electrophilic substitution. Documented modifications include the introduction of nitro, amino, cyano, and bromo groups. researchgate.net For instance, double nitration with acetyl nitrate (B79036) yields 2,8-dinitro derivatives, which can subsequently be reduced to form 2,8-diamino compounds. researchgate.net These positions are also targets for installing bulky functional groups like benzothiazole (B30560) and dimesitylboron to create electronically active asymmetric molecules. hkbu.edu.hk
Position 6: Besides the key formyl group, this position can be substituted with other functionalities. For example, 6-methylindolo[3,2-b]carbazole (6-MICZ) serves as a precursor to the 6-carbaldehyde. mdpi.comnih.gov The 6-formyl group can also be reduced using agents like lithium borohydride (B1222165) (LiBH₄) to yield the corresponding 6-hydroxymethyl derivative (6-HMICZ). mdpi.com
Positions 5 and 11: These nitrogen atoms are readily functionalized, most commonly through N-alkylation or N-arylation. This is a crucial step for improving the solubility and processing characteristics of the resulting materials for applications in organic electronics. researchgate.net Long alkyl chains (e.g., hexyl, dodecyl) or aryl groups (e.g., phenyl) are frequently introduced at these sites. researchgate.netresearchgate.net
Position 3 (and 9): Direct functionalization of the final indolo[3,2-b]carbazole at the 3 and 9 positions is less common. However, as noted previously, the indole starting materials can be substituted at their respective 3-positions prior to the core-forming cyclization reactions, allowing for the incorporation of a wide range of functionalities into the final structure. organic-chemistry.org
| Position(s) | Example Functional Groups | Purpose/Resulting Compound |
| 2, 8 | -CHO, -CN, -NO₂, -NH₂, -Br | Advanced intermediates, tuning electronic properties. researchgate.netresearchgate.net |
| 2, 8 | Benzothiazole, Dimesitylboron | Asymmetric derivatives for sensing and optoelectronics. hkbu.edu.hk |
| 6 | -CH₃, -CH₂OH | Precursors and analogues of this compound. mdpi.com |
| 5, 11 | Alkyl (Hexyl, Dodecyl), Aryl (Phenyl) | Improved solubility and material processability. researchgate.netresearchgate.netossila.com |
Synthesis of Asymmetric Derivatives
The synthesis of unsymmetrical indolo[3,2-b]carbazoles is a growing area of interest for creating materials with specialized properties, such as molecular sensors. lookchem.comhkbu.edu.hk Asymmetric substitution allows for the creation of push-pull electronic systems within a single molecule.
A notable example is the synthesis of 2-benzothiazolyl-8-dimesitylboryl-5,11-dihexylindolo[3,2-b]carbazole. This compound features an electron-accepting benzothiazole group at the 2-position and another acceptor, a dimesitylboron group, at the 8-position, flanking the electron-donating indolo[3,2-b]carbazole core. hkbu.edu.hk This "acceptor-π-donor-π-acceptor" structure results in unique photophysical properties, making the compound a sensitive ratiometric fluorescence probe for fluoride (B91410) ions. hkbu.edu.hk
Another strategy to achieve asymmetry involves the selective reaction of symmetrically substituted precursors. For example, the reaction of 6,12-dinitro-substituted indolo[3,2-b]carbazoles with nucleophiles like potassium salts of indole or carbazole has been shown to result in the substitution of only one of the two nitro groups. researchgate.net This monosubstitution inherently breaks the symmetry of the parent molecule, providing a route to asymmetrically functionalized derivatives.
Biological and Biomedical Research on Indolo 3,2 B Carbazole 6 Carbaldehyde
Aryl Hydrocarbon Receptor (AhR) Ligand Activity
FICZ is recognized as a powerful agonist for the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in regulating a multitude of physiological and toxicological processes.
This compound exhibits an exceptionally high binding affinity for the AhR. biocrick.commedchemexpress.com Competitive binding assays have estimated its dissociation constant (Kd) to be approximately 70 picomolar (pM). biocrick.commedchemexpress.com Some studies have reported a Kd value of 0.07 nanomolar (nM), highlighting its position as one of the most potent known activators of the AhR. tandfonline.comresearchgate.net This high affinity suggests that this compound can effectively activate the AhR even at very low concentrations. pnas.org
Interactive Data Table: AhR Binding Affinity of this compound
| Compound | Reported Dissociation Constant (Kd) | Source |
| Indolo[3,2-b]carbazole-6-carbaldehyde (this compound) | 70 pM | biocrick.commedchemexpress.com |
| Indolo[3,2-b]carbazole-6-carbaldehyde (this compound) | 0.07 nM | tandfonline.comresearchgate.net |
Upon binding to this compound, the cytosolic AhR undergoes a conformational change, leading to its translocation into the nucleus. nih.gov In the nucleus, the activated AhR forms a heterodimer with the AhR nuclear translocator (ARNT). nih.gov This complex then binds to specific DNA sequences known as xenobiotic response elements (XREs) located in the promoter regions of target genes. nih.gov This binding initiates the transcription of a battery of genes, including those involved in xenobiotic metabolism. nih.gov The AhR signaling pathway can also interact with other signaling pathways, such as NF-κB and estrogen receptor signaling, thereby expanding its influence on gene regulation. nih.gov
A primary and well-documented consequence of AhR activation by this compound is the potent induction of cytochrome P450 family 1 enzymes, particularly CYP1A1. biocrick.compnas.orgnih.govnih.govnih.gov The induction of CYP1A1 by this compound is often transient, especially at low concentrations. biocrick.compnas.org This transient nature is due to a negative feedback loop where the induced CYP1A1 enzyme rapidly metabolizes this compound, thus reducing its own stimulus. biocrick.comnih.govnih.gov Studies have shown that even picomolar concentrations of this compound can significantly increase CYP1A1 mRNA expression in cultured cells. nih.gov Inhibition of CYP1A1 activity can lead to an accumulation of this compound, resulting in enhanced and sustained AhR activation. biocrick.comnih.gov This demonstrates the crucial role of CYP1A1 in regulating the cellular levels and activity of this compound. nih.gov
This compound's activity as an AhR ligand is often compared to that of 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), a persistent and highly toxic environmental contaminant. While both are high-affinity AhR ligands, they exhibit key differences in their metabolic stability and the duration of AhR activation they induce. nih.govoup.comresearchgate.netoup.com
This compound has a higher binding affinity for the AhR than TCDD. biocrick.comnih.gov However, unlike TCDD, which is resistant to metabolism and causes sustained AhR activation, this compound is rapidly metabolized by CYP1A1. nih.govoup.comresearchgate.netoup.com This leads to a transient activation of the AhR by this compound. nih.govoup.comresearchgate.netoup.com Consequently, a single dose of TCDD can maintain AhR activation for an extended period, whereas this compound's effects are much shorter-lived. nih.gov These differences in the kinetics of AhR activation are thought to underlie the distinct biological responses observed for these two ligands. nih.govoup.comresearchgate.netoup.com For instance, TCDD is often associated with immunosuppression and the induction of regulatory T cells, while this compound has been reported to promote Th17 cell differentiation, although these effects are dose-dependent. nih.govoup.comresearchgate.netoup.com
Interactive Data Table: Comparison of this compound and TCDD
| Feature | Indolo[3,2-b]carbazole-6-carbaldehyde (this compound) | 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) | Source |
| AhR Binding Affinity | Higher | Lower | biocrick.comnih.gov |
| Metabolism | Rapidly metabolized by CYP1A1 | Resistant to metabolism | nih.govoup.comresearchgate.netoup.com |
| AhR Activation | Transient | Sustained | nih.govoup.comresearchgate.netoup.com |
Endogenous Formation and Metabolism of this compound
This compound is considered an endogenous ligand for the AhR, as it can be formed within the body from the essential amino acid tryptophan.
One of the primary pathways for this compound formation is the photooxidation of tryptophan. biocrick.comnih.gov Exposure of tryptophan to ultraviolet (UV) radiation, particularly UVB, and even visible light, can lead to the generation of this compound. tandfonline.comnih.gov This photochemical process is relevant in tissues exposed to light, such as the skin. nih.gov The formation of this compound from tryptophan upon light exposure has been demonstrated in aqueous solutions and in cell culture media. acs.org
Enzymatic Pathways from Tryptophan Metabolites (e.g., Tryptamine, Indole-3-pyruvic acid, Indole-3-acetaldehyde)
Indolo[3,2-b]carbazole-6-carbaldehyde (this compound) can be formed through various light-independent, enzymatic pathways originating from the essential amino acid L-tryptophan. encyclopedia.pub These pathways converge on a key intermediate, indole-3-acetaldehyde (I3A), which is the ultimate precursor for the non-enzymatic formation of this compound. acs.orgtandfonline.comresearchgate.net
Two primary tryptophan metabolites serve as starting points for the generation of I3A:
Tryptamine: Tryptophan can be decarboxylated to form tryptamine. This metabolite is then oxidatively deaminated to produce indole-3-acetaldehyde. tandfonline.comresearchgate.net
Indole-3-pyruvic acid (I3P): Alternatively, tryptophan can undergo deamination to yield indole-3-pyruvic acid. acs.org I3P is subsequently decarboxylated to form indole-3-acetaldehyde. tandfonline.comresearchgate.net
Once formed, indole-3-acetaldehyde undergoes a series of non-enzymatic, multi-step reactions, including dehydrogenations and oxidative coupling, to yield this compound. acs.orgtandfonline.com A related oxidation product, indolo[3,2-b]carbazole-6-carboxylic acid (CICZ), can also be formed from I3A. acs.orgtandfonline.com These biosynthetic routes, involving both mammalian and microbial enzymes, highlight that this compound can be produced systemically. acs.orgresearchgate.net The presence of this compound precursors like tryptamine and indole-3-pyruvic acid has been noted in the gastrointestinal tract, a favorable environment for their formation. wikipedia.org
Role of Specific Enzymes (e.g., AADC, MAO-A/B, ArAT, IL4I1) in this compound Biosynthesis
The conversion of tryptophan into the this compound precursor, indole-3-acetaldehyde, is catalyzed by several specific enzymes. tandfonline.com The roles of these enzymes are crucial in initiating the biosynthetic cascade.
Aromatic L-amino acid decarboxylase (AADC): This enzyme is responsible for the decarboxylation of tryptophan to produce tryptamine, a key step in one of the primary pathways leading to I3A. encyclopedia.pub AADC's function is vital for the synthesis of monoamines, and its deficiency can lead to reduced levels of dopamine and serotonin. nih.gov
Monoamine Oxidase A and B (MAO-A/B): These human mitochondrial enzymes catalyze the oxidative deamination of tryptamine to yield indole-3-acetaldehyde. encyclopedia.pubtandfonline.comresearchgate.net Inhibition of MAO activity has been shown to completely prevent the formation of I3A from tryptamine, confirming the essential role of these enzymes in this pathway. acs.org
Aromatic-amino-acid transaminase (ArAT): Found in gut microbes, ArAT can catalyze the conversion of tryptophan into indole-3-pyruvate. nih.gov This represents a significant contribution from the microbiome to the pool of this compound precursors.
Interleukin-4 induced gene 1 (IL4I1): This L-amino acid oxidase (LAAO), secreted by host immune cells like antigen-presenting cells, also converts tryptophan to indole-3-pyruvate through oxidative deamination. encyclopedia.pubnih.gov The production of this compound precursors by IL4I1 suggests a link between the immune system and the generation of this aryl hydrocarbon receptor (AHR) ligand. nih.gov However, the activity of IL4I1 towards tryptophan is considered low and may be negligible when other enzymes with higher affinity are present. nih.gov
| Enzyme | Abbreviation | Function | Substrate | Product |
|---|---|---|---|---|
| Aromatic L-amino acid decarboxylase | AADC | Decarboxylation | Tryptophan | Tryptamine |
| Monoamine Oxidase A/B | MAO-A/B | Oxidative deamination | Tryptamine | Indole-3-acetaldehyde |
| Aromatic-amino-acid transaminase | ArAT | Transamination | Tryptophan | Indole-3-pyruvic acid |
| Interleukin-4 induced gene 1 | IL4I1 | Oxidative deamination | Tryptophan | Indole-3-pyruvic acid |
Metabolic Degradation by Cytochrome P450 Enzymes (CYP1A1, CYP1A2, CYP1B1)
This compound is a high-affinity ligand for the aryl hydrocarbon receptor (AHR), and its activity is tightly controlled by a rapid metabolic degradation process. nih.govsemanticscholar.org This process is primarily mediated by the cytochrome P450 family 1 (CYP1) of enzymes, which are themselves transcriptionally regulated by the AHR. tandfonline.comepa.gov This creates a robust autoregulatory feedback loop where this compound induces the expression of the very enzymes that metabolize it, ensuring a transient AHR signal and maintaining low steady-state concentrations of this compound. nih.govepa.govmdpi.com
The key enzymes involved in this compound metabolism are:
CYP1A1: This is the most prominent enzyme in this compound degradation. tandfonline.comsemanticscholar.org this compound is an exceptionally good substrate for CYP1A1, with a catalytic efficiency near the diffusion limit. wikipedia.org The down-regulation of AHR-regulated gene expression following this compound exposure is dependent on CYP1A1 activity. nih.govsemanticscholar.org Inhibition of CYP1A1, either chemically or through gene knockdown, leads to an accumulation of this compound and enhanced, prolonged AHR activation. acs.orgnih.gov
CYP1A2: this compound is also a very good substrate for CYP1A2. wikipedia.org
CYP1B1: This enzyme is also involved in the metabolism of this compound. wikipedia.org Research suggests that CYP1B1 may be preferentially involved in the further metabolism of primary this compound metabolites. tandfonline.comtandfonline.com
The expression of these CYP1 enzymes is a critical factor in carcinogenesis, as they can metabolically activate procarcinogens. mdpi.com The this compound/AHR/CYP1A1 feedback loop is therefore central to regulating not only immune homeostasis but also xenobiotic metabolism. mdpi.comresearchgate.net
Identification and Characterization of this compound Metabolites (e.g., hydroxylated, glucuronide, and sulfate conjugates)
The metabolic breakdown of this compound by CYP1 enzymes generates several distinct metabolites. nih.govsemanticscholar.org Extensive analysis using techniques like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy has allowed for the identification and structural elucidation of these products. tandfonline.comnih.govsemanticscholar.org
The primary metabolites are hydroxylated derivatives of this compound. tandfonline.comtandfonline.com
Monohydroxylated Metabolites: The initial CYP-catalyzed metabolism results in the addition of one oxygen atom, forming two primary monohydroxylated isomers: 2-hydroxy-FICZ and 8-hydroxy-FICZ. tandfonline.comtandfonline.com
Dihydroxylated Metabolites: Further metabolism of the monohydroxylated forms leads to the creation of dihydroxylated metabolites with two added oxygen atoms. nih.govsemanticscholar.org Three specific dihydroxylated derivatives have been identified: 2,8-dihydroxy-FICZ, 2,10-dihydroxy-FICZ, and 4,8-dihydroxy-FICZ. encyclopedia.pubtandfonline.comtandfonline.com
These hydroxylated metabolites undergo further Phase II metabolism, where they are conjugated with water-soluble molecules to facilitate excretion. tandfonline.comtandfonline.com
Sulfate Conjugates: Sulfoconjugation appears to be a particularly important pathway for the clearance of hydroxylated this compound metabolites. tandfonline.comtandfonline.com The first identification of this compound in humans was through the detection of its sulfate-conjugated metabolites in urine. acs.orgwikipedia.org
Glucuronide Conjugates: Glucuronidation is another pathway for the conjugation and subsequent elimination of this compound metabolites. wikipedia.org
| Metabolite Class | Specific Metabolites Identified | Metabolic Process |
|---|---|---|
| Monohydroxylated | 2-hydroxy-FICZ, 8-hydroxy-FICZ | Phase I (CYP-mediated oxidation) |
| Dihydroxylated | 2,8-dihydroxy-FICZ, 2,10-dihydroxy-FICZ, 4,8-dihydroxy-FICZ | Phase I (CYP-mediated oxidation) |
| Conjugated | Sulfate conjugates, Glucuronide conjugates | Phase II (Sulfation, Glucuronidation) |
Influence of pH and Temperature on Non-Enzymatic Reactions
The final steps in the conversion of the precursor indole-3-acetaldehyde (I3A) to this compound are non-enzymatic. acs.org The rate of these reactions is significantly influenced by physicochemical conditions such as temperature and pH. acs.org
Temperature: Increased temperature accelerates the rate of this compound formation from I3A. In one study, incubating the precursor at 37°C, 75°C, and 85°C showed a corresponding increase in the amount of this compound produced over a 4-hour period. acs.org This temperature dependence is a common feature of non-enzymatic browning reactions. nih.govresearchgate.net
pH: The formation of this compound is favored by acidic conditions. More this compound was formed at a pH of 3.0 compared to a pH of 7.4. acs.org This suggests that the non-enzymatic steps are promoted by a lower pH environment. acs.org The effect of pH is a critical factor in non-enzymatic browning, often influencing the reaction rate by affecting the protonation state of the reactants. researchgate.netnih.gov
These findings indicate that physiological or pathological conditions that lead to localized changes in temperature or pH could potentially modulate the rate of endogenous this compound formation.
Physiological and Pathological Roles of this compound
Modulation of Immune Responses and Inflammation
This compound, acting through the AHR, is a potent modulator of the immune system, playing a critical role in maintaining homeostasis and influencing the course of inflammatory responses. epa.govmdpi.com Its effects are highly context- and dose-dependent, capable of producing either pro-inflammatory or anti-inflammatory outcomes. tandfonline.comnih.gov
Dual Role in T-Cell Differentiation: A key aspect of this compound's immunomodulatory function is its ability to influence the differentiation of CD4+ T cells, particularly the balance between pro-inflammatory T helper 17 (Th17) cells and immunosuppressive regulatory T cells (Tregs). tandfonline.comnih.gov
Pro-inflammatory Effects: At low concentrations, this compound promotes the differentiation of naïve CD4+ T cells into the Th17 lineage. nih.gov Th17 cells are characterized by their production of cytokines like IL-17 and IL-22 and are important for clearing certain pathogens but are also implicated in autoimmune diseases. tandfonline.com By favoring Th17 generation, this compound can enhance pro-inflammatory responses. nih.gov
Anti-inflammatory and Immunosuppressive Effects: In contrast, at high concentrations, this compound can suppress pathogenic autoimmunity and promote immunosuppressive phenotypes. nih.gov High doses of this compound can stimulate the production of IL-10 and induce the differentiation of regulatory T cells (Tr1 and Foxp3+ Tregs), which act to dampen inflammation. tandfonline.comnih.gov In some models, this compound can even cause the transdifferentiation of pro-inflammatory Th17 cells into anti-inflammatory Tr1 cells. nih.gov
This dual functionality allows this compound to contribute to the clearance of infections at low levels while suppressing excessive inflammation at higher levels to prevent tissue damage and autoimmunity. tandfonline.com Studies have shown that this compound can rescue alveolar bone loss and mitigate inflammatory cytokines in models of periodontitis and can reduce LPS-induced inflammation in vitro. researchgate.net The transient nature of the this compound signal, due to its rapid CYP1-mediated metabolism, is crucial to its physiological role and distinguishes its effects from the sustained signaling of persistent AHR ligands like dioxin. tandfonline.com
Regulation of Cell Growth and Differentiation
This compound plays a pivotal, yet complex, role in balancing cell growth and differentiation, primarily through its high-affinity binding and activation of the AHR. tandfonline.comnih.gov The cellular response to this compound is highly context-dependent, varying with concentration and cell type. At low, physiological concentrations, this compound tends to promote the differentiation of cells. tandfonline.combohrium.com For instance, it can stimulate the anti-tumor functions and encourage the differentiation of cancer cells by repressing genes associated with cancer stem cells. tandfonline.com
However, the effects of this compound are dose-dependent. While low levels are associated with pro-inflammatory responses and differentiation, high concentrations can lead to outcomes similar to those caused by the persistent AHR agonist 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), including the potential activation of cancer progression. tandfonline.combohrium.com
A significant area of research is the influence of this compound on the differentiation of immune cells, particularly CD4+ T cells. The activation of AHR by this compound can steer the differentiation of these cells towards either pro-inflammatory T helper 17 (Th17) cells or anti-inflammatory regulatory T cells (Tregs). frontiersin.orgoup.com This decision is largely dictated by the dose and the resulting duration of the AHR signal. nih.govnih.gov Transient AHR activation by low doses of this compound, which is rapidly metabolized, tends to favor the development of Th17 cells. oup.comnih.gov Conversely, sustained AHR activation is more likely to induce Tregs. nih.gov In a pulmonary fungal infection model, this compound treatment led to an expansion of multiple T helper subsets, with a notable predominance of Th17 and Th22 cells. frontiersin.org
| Cell Type | This compound Concentration | Observed Effect | Reference |
| Cancer Stem Cells | Low | Promotes differentiation, represses stemness genes | tandfonline.com |
| CD4+ T Cells | Low / Transient | Promotes differentiation into Th17 cells | frontiersin.orgoup.comnih.gov |
| CD4+ T Cells | High / Sustained | Can promote differentiation into Tregs | frontiersin.orgnih.gov |
| Mouse Intestinal Organoids | Not Specified | Inhibited in vitro development | bohrium.com |
Implications in Xenobiotic Metabolism and Cellular Responses to Environmental Stimuli
This compound is a key regulator of xenobiotic metabolism through its activation of the AHR signaling pathway. nih.gov The AHR, upon binding to ligands like this compound, translocates to the nucleus and forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). nih.govnih.gov This complex then binds to specific DNA sequences known as xenobiotic response elements (XREs) in the promoter regions of target genes, inducing their transcription. nih.govmdpi.com
The primary targets of the this compound-AHR-ARNT complex are genes encoding Phase I and Phase II metabolizing enzymes. nih.gov Most notably, this compound is a potent inducer of cytochrome P450 enzymes, particularly CYP1A1, CYP1A2, and CYP1B1. frontiersin.orgmdpi.com These enzymes play a crucial role in the metabolic breakdown of a wide array of foreign compounds (xenobiotics), including pollutants and drugs, as well as endogenous molecules. nih.govmdpi.com
Interestingly, this compound itself is an excellent substrate for the very enzymes it helps to create, particularly CYP1A1. frontiersin.orgnih.gov This establishes a rapid and efficient negative feedback loop: this compound activates the AHR, which upregulates CYP1A1 expression; the resulting CYP1A1 enzyme then rapidly metabolizes this compound, terminating the signal. tandfonline.comnih.gov This dynamic feedback mechanism allows for tight control over AHR signaling in response to environmental stimuli like UV radiation or the presence of other tryptophan metabolites, ensuring that cellular responses are transient and proportionate to the stimulus. nih.gov
Role in Skin Homeostasis and Dermatological Conditions
This compound and the AHR pathway are integral to maintaining skin homeostasis and are implicated in several dermatological conditions. frontiersin.org The skin is a major site of this compound production, as tryptophan in the skin can be converted to this compound upon exposure to UV radiation. mdpi.com Furthermore, certain species of the yeast Malassezia, which are part of the normal skin microbiota, can produce this compound and other potent AHR activators. nih.govresearchgate.net
Research has directly linked this compound to seborrhoeic dermatitis, with studies detecting the compound in skin scales from affected patients. mdpi.com The AHR signaling activated by this compound is crucial for the normal differentiation of keratinocytes and the repair of the epidermal barrier. frontiersin.org In experimental models of atopic dermatitis, this compound has demonstrated a protective role by improving skin inflammation and upregulating the expression of the key barrier protein filaggrin in an AHR-dependent manner. nih.gov Similarly, in psoriasis models, this compound treatment has been shown to attenuate skin inflammation and reduce the expression of pro-inflammatory mediators. frontiersin.org While a direct mechanistic link to vitiligo is less established, the condition is characterized by increased oxidative stress, a factor known to contribute to this compound generation. invivogen.comnih.gov
Potential as a Therapeutic Agent
The ability of this compound to modulate immune responses and cellular processes through the AHR has positioned it as a potential therapeutic agent for a range of conditions, particularly inflammatory diseases and certain cancers. tandfonline.com Its therapeutic potential stems from its dose-dependent ability to either promote or restrain inflammation. frontiersin.org
In the context of inflammatory diseases, this compound has shown promise in several preclinical models:
Inflammatory Bowel Disease (IBD): Administration of this compound has been found to alleviate the severity of colitis in mouse models by reducing pro-inflammatory cytokines (such as IL-17, IL-6, and TNF-α) while promoting the production of the protective, anti-inflammatory cytokine IL-22. nih.govresearchgate.net
Autoimmune Hepatitis: In a mouse model of concanavalin A-induced hepatitis, this compound treatment improved clinical parameters of liver injury, reduced immune cell infiltration, and limited the activity of pro-inflammatory Kupffer cells. nih.gov
Chronic Eczema: In a murine model of atopic dermatitis, topical this compound application improved skin inflammation, reduced water loss, and restored expression of the barrier protein filaggrin, highlighting its potential for treating chronic eczematous conditions. nih.gov
Psoriasis: this compound has been shown to attenuate skin inflammation in models of psoriasis. frontiersin.org
The role of this compound in cancer is more nuanced. At low levels, it can exert anti-tumor effects by promoting the differentiation of cancer stem cells. tandfonline.com However, sustained, high-level activation of the AHR pathway, more akin to the effects of TCDD, can be pro-oncogenic and may influence tumor promotion and progression. tandfonline.com This duality underscores that therapeutic strategies involving this compound would need to carefully control the level and duration of AHR activation.
Interaction with Other Signaling Pathways
The AHR pathway, activated by this compound, does not operate in isolation but engages in crosstalk with other critical signaling pathways, including the Wnt/β-catenin and Transforming Growth Factor-β (TGF-β) pathways. These interactions are complex and can influence cell fate, proliferation, and fibrotic processes. nih.govsemanticscholar.org
Direct evidence shows that AHR activation by this compound can inhibit Wnt signaling. In a study using mouse intestinal organoids, this compound was found to lower the level of β-catenin protein, a central component of the canonical Wnt pathway. bohrium.com The Wnt/β-catenin pathway is crucial for maintaining intestinal stem cells and regulating their proliferation and differentiation. mdpi.com The receptors for Wnt ligands, such as Frizzled5 (Fzd5) and Frizzled7 (Fzd7), are key to this process, and their deletion can impair stem cell self-renewal and epithelial regeneration. digitellinc.comnih.govnih.gov By inhibiting this pathway, this compound may contribute to the balance between stem cell maintenance and differentiation in the intestine.
The interplay between Wnt and TGF-β signaling is well-documented in the context of fibrosis and cancer, where the two pathways can cooperate to promote disease progression. nih.govsemanticscholar.orgbiotech-spain.comnih.gov While direct studies linking this compound to the modulation of TGF-β signaling are limited, the known crosstalk between AHR and other pathways suggests a potential for indirect influence. Given that AHR can interact with multiple transcription factors, it is plausible that this compound-mediated AHR activation could modulate TGF-β target genes, but further research is needed to elucidate these specific mechanisms. nih.gov
Oxidative Stress and Apoptosis Induction
This compound is intrinsically linked to oxidative stress, being both a product and a mediator of such processes. Its formation can be triggered by reactive oxygen species (ROS), specifically through the H2O2-mediated oxidation of tryptophan, a pathway that occurs independently of light. acs.orginvivogen.com
Once formed, this compound can also contribute to oxidative processes. For example, it has been identified as a photosensitizer that appears to mediate oxidative stress in skin exposed to UVA radiation. mdpi.com This can lead to photooxidative damage, but also presents a potential therapeutic avenue for the elimination of malignant cells. mdpi.com
The parent compound of this compound, indolo[3,2-b]carbazole (B1211750) (ICZ), has been studied for its effects on oxidative DNA damage. Research has shown that ICZ can protect against DNA single-strand breaks and the formation of 8-oxo-dG (a marker of oxidative DNA damage) induced by agents like hydrogen peroxide. researchgate.netunimedizin-mainz.de This protective effect is dependent on the activation of the AHR. unimedizin-mainz.de While ICZ itself was found to be non-genotoxic, its ability to modulate the cellular response to oxidative damage highlights a key function of this class of AHR ligands. unimedizin-mainz.de
Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives
Structure-activity relationship (SAR) studies have been conducted to understand how the chemical structure of this compound and its analogues influences their ability to activate the Aryl Hydrocarbon Receptor (AHR). These studies aim to clarify the importance of specific functional groups on the indolo[3,2-b]carbazole scaffold for AHR binding and subsequent signaling.
One key area of investigation has been the role of the formyl group at the 6-position of this compound. To assess its importance, researchers have synthesized and tested various derivatives where this group is modified or replaced. In one study, 6-methylindolo[3,2-b]carbazole (6-MICZ) was found to exhibit higher AHR activation than this compound in human, rat, and guinea pig cell lines, suggesting that the formyl group is not essential for high-affinity binding and may even be slightly detrimental to activity in some species compared to a methyl group. mdpi.com This finding challenges the idea that the formyl group plays a unique, indispensable role and suggests that other simple modifications to the indolo[3,2-b]carbazole skeleton can yield extremely active derivatives. mdpi.com
Further SAR studies have explored a wider range of substitutions. A systemic optimization effort led to the discovery of compound 11e , an analogue that was found to be approximately 8 times more potent than this compound as an AHR agonist, with an EC50 value of 0.26 nM. nih.gov This demonstrates that significant improvements in potency can be achieved through targeted chemical modifications of the parent this compound structure. nih.gov
| Compound | Structure Modification from this compound | Relative AHR Activity | EC50 (nM) | Reference |
| This compound | Reference Compound | 1x | ~2.08 | nih.gov |
| 6-MICZ | Formyl group at position 6 replaced with a methyl group | Higher than this compound in human, rat, and guinea pig cells | Not Specified | mdpi.com |
| Compound 11e | N-methyl and other substitutions | ~8x more potent than this compound | 0.26 | nih.gov |
Impact of Substituents at the 6-position on AhR Affinity and Activity
The chemical group present at the 6-position of the indolo[3,2-b]carbazole core structure significantly influences its ability to bind to and activate the Aryl hydrocarbon Receptor (AhR). Studies have been conducted to investigate whether the formyl group of Indolo[3,2-b]carbazole-6-carbaldehyde (6-FICZ) plays a specific and critical role in AhR induction, which would be expected if it were a primary endogenous ligand. mdpi.comnih.gov
To explore these structure-activity relationships, researchers synthesized a series of analogues with different substituents at the 6-position, including a methyl group (6-methylindolo[3,2-b]carbazole or 6-MICZ) and a hydroxymethyl group, and compared their activity to the parent compound, indolo[3,2-b]carbazole (ICZ), and 6-FICZ itself. mdpi.comnih.gov
The findings revealed that the formyl group is not essential for high AhR affinity. In fact, 6-Methylindolo[3,2-b]carbazole (6-MICZ) demonstrated higher activity than 6-FICZ in human, rat, and guinea pig cell lines. mdpi.comnih.govlatrobe.edu.au For instance, in a human cell line, 6-MICZ exhibited an EC50 value of 308 pM at 6 hours, which was comparable to the potent and persistent AhR agonist TCDD and slightly more potent than 6-FICZ, which had an EC50 of 348 pM. mdpi.com This suggests that the indolo[3,2-b]carbazole skeleton itself is the primary determinant for high-affinity binding and that modifications at the 6-position can modulate this activity. mdpi.com The research indicates that the formyl group does not confer a unique or significantly specific role in AhR affinity, questioning the likelihood of 6-FICZ being a specific endogenous ligand based on this structural feature alone. mdpi.comnih.govlatrobe.edu.au
Table 1: AhR Activity (EC50 values in pM) of Indolo[3,2-b]carbazole Derivatives with Different Substituents at the 6-Position in a Human Cell Line (at 6 hours)
| Compound | Substituent at 6-position | EC50 (pM) |
|---|---|---|
| 6-FICZ | -CHO (Formyl) | 348 |
| 6-MICZ | -CH3 (Methyl) | 308 |
| TCDD | Not Applicable | 300 |
Comparative Activity Across Different Species Cell Lines
The potency of Indolo[3,2-b]carbazole-6-carbaldehyde and its derivatives as AhR agonists can vary significantly between different species. To understand these species-specific differences, the activity of the compounds was evaluated in cell lines derived from humans, rats, guinea pigs, and mice. mdpi.comnih.gov
The results highlighted distinct patterns of activity. As mentioned previously, 6-Methylindolo[3,2-b]carbazole (6-MICZ) was found to be a more potent AhR agonist than 6-FICZ in human, rat, and guinea pig cell lines. mdpi.comnih.govlatrobe.edu.au This suggests that for these species, a methyl group at the 6-position is more favorable for AhR activation than a formyl group.
In contrast, the mouse cell line exhibited a different response profile. In these cells, all the synthesized indolo[3,2-b]carbazole derivatives, including 6-FICZ and 6-MICZ, showed comparable levels of AhR activity. mdpi.comnih.govlatrobe.edu.au This indicates that the mouse AhR is less sensitive to the nature of the substituent at the 6-position of the indolo[3,2-b]carbazole scaffold compared to the AhR from humans, rats, or guinea pigs. These findings underscore the importance of considering species-specific differences in the AhR when extrapolating research findings across different animal models and to humans.
Table 2: Comparative AhR Activity of 6-FICZ vs. 6-MICZ Across Different Species Cell Lines
| Species | Cell Line | Relative Potency |
|---|---|---|
| Human | Human Cell Line | 6-MICZ > 6-FICZ |
| Rat | Rat Cell Line | 6-MICZ > 6-FICZ |
| Guinea Pig | Guinea Pig Cell Line | 6-MICZ > 6-FICZ |
| Mouse | Mouse Cell Line | 6-MICZ ≈ 6-FICZ |
Applications of Indolo 3,2 B Carbazole 6 Carbaldehyde in Materials Science
Organic Electronics and Optoelectronics
The unique electronic structure of the indolo[3,2-b]carbazole (B1211750) core makes its derivatives, including Indolo[3,2-b]carbazole-6-carbaldehyde, promising candidates for a range of applications in organic electronics and optoelectronics. researchgate.netnih.gov The ability to functionalize this core allows for the fine-tuning of photophysical and charge-transport properties to meet the specific demands of devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). ossila.com
Indolo[3,2-b]carbazole-6-carbaldehyde serves as a foundational building block for the creation of sophisticated organic semiconducting molecules and polymers. ossila.com The core ICz structure provides a rigid, π-conjugated backbone that is essential for efficient charge transport. researchgate.net By chemically modifying the carbaldehyde group, researchers can synthesize more complex structures, such as polymers or small molecules with extended conjugation, to enhance semiconductor performance. researchgate.net Proper functionalization of the ICz scaffold has been shown to lead to a new class of high-performance organic semiconductors. acs.org For instance, while some diaryl-substituted indolo[3,2-b]carbazoles form amorphous thin films, the addition of long alkyl side chains can promote self-organization into highly crystalline layered structures, which is beneficial for charge mobility. acs.org
Derivatives of indolo[3,2-b]carbazole are widely utilized in OLEDs, where they can function as hole transporting, charge injection, host, and electroluminescent materials. ossila.comresearchgate.net The common use of these derivatives in OLEDs is attributed to their high charge carrier mobility and the favorable alignment of their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels with adjacent device layers. researchgate.netresearchgate.net The aldehyde functional group on Indolo[3,2-b]carbazole-6-carbaldehyde can be used to attach various other aromatic or functional units, allowing for the synthesis of materials with tailored properties, such as specific emission colors or improved charge-injection capabilities for enhanced OLED efficiency.
The indolo[3,2-b]carbazole framework is a key component in the design of active materials for OFETs. researchgate.net Functionalized ICz derivatives have demonstrated excellent p-type FET behavior, characterized by high hole mobilities and substantial current on/off ratios. ossila.comresearchgate.net The planar and rigid nature of the ICz molecule facilitates efficient intermolecular overlap, which is crucial for charge hopping between molecules in the solid state. ossila.com For example, 5,11-bis(4-octylphenyl)indolo[3,2-b]carbazole has exhibited hole mobilities as high as 0.2 cm² V⁻¹ s⁻¹ with an on/off ratio greater than 10⁶. ossila.com Another derivative, 3,9-di(p-octylbenzene)-5,11-dihydroxyindolo[3,2-b]carbazole, achieved a hole mobility of 0.22 cm²V⁻¹ s⁻¹ and an on/off ratio of approximately 10⁵. rsc.org These examples underscore the potential of semiconductors synthesized from the ICz core, for which Indolo[3,2-b]carbazole-6-carbaldehyde is a valuable synthetic precursor.
Table 1: Performance of Selected Indolo[3,2-b]carbazole Derivatives in OFETs
| Compound | Hole Mobility (μ) | On/Off Ratio | Reference |
| 5,11-bis(4-octylphenyl)indolo[3,2-b]carbazole | 0.2 cm² V⁻¹ s⁻¹ | > 10⁶ | ossila.com |
| Unnamed ICz Derivative | up to 0.12 cm² V⁻¹ s⁻¹ | 10⁷ | acs.org |
| 3,9-di(p-octylbenzene)-5,11-dihydroxyindolo[3,2-b]carbazole | 0.22 cm² V⁻¹ s⁻¹ | ~10⁵ | rsc.org |
The electron-donating nature of the indolo[3,2-b]carbazole unit makes its derivatives excellent candidates for hole transport materials (HTMs) in various electronic devices, including perovskite solar cells. ossila.comresearchgate.net These materials typically possess relatively low HOMO levels and large band gaps, contributing to good environmental stability. ossila.comacs.org The synthesis of novel HTMs based on the ICz scaffold has yielded materials with high hole mobilities without the need for performance-enhancing additives. researchgate.netepfl.ch Research on specific ICz-based HTMs has demonstrated hole mobilities in the range of 0.55 x 10⁻³ to 5.26 x 10⁻³ cm²V⁻¹s⁻¹, showcasing their efficient hole transporting properties. epfl.ch Indolo[3,2-b]carbazole-6-carbaldehyde provides a versatile platform for synthesizing new generations of dopant-free HTMs with enhanced stability and efficiency. researchgate.net
The superior charge transport characteristics of indolo[3,2-b]carbazole derivatives stem directly from their molecular structure. The large, planar, and rigid fused-ring system creates an extended π-conjugation pathway, which promotes significant electronic delocalization. ossila.comresearchgate.net This delocalization is key to facilitating the movement of charge carriers (holes) across the material. researchgate.net The inherent rigidity of the ICz backbone ensures that this planarity is maintained in the solid state, allowing for strong π-π stacking interactions between adjacent molecules. This intermolecular stacking creates efficient pathways for charge transport, resulting in high charge carrier mobilities. researchgate.net The ability to modify Indolo[3,2-b]carbazole-6-carbaldehyde allows for the strategic placement of side chains or other functional groups that can further influence the solid-state organization and optimize these charge transport pathways. acs.org
Photovoltaic Devices
In the realm of solar energy, derivatives of indolo[3,2-b]carbazole are being actively investigated for use in photovoltaic devices, particularly in dye-sensitized solar cells (DSSCs) and organic photovoltaic cells (OPVs). researchgate.netresearchgate.net The ICz core can act as a potent electron donor unit within the molecular structure of organic dyes or polymers used in these cells. researchgate.netnih.gov Its notable planarity and rigidity facilitate effective charge carrier transport, while its low-lying HOMO level contributes to excellent photo-stability and environmental stability in the resulting polymers. researchgate.net
Table 2: Performance of Photovoltaic Devices Using Indolo[3,2-b]carbazole-Based Materials
| Device Type | Material/Dye | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Voc) | Short-Circuit Current (Jsc) | Reference |
| OPV | PICzODTBF Polymer | 3.23% | 0.80 V | 4.81 mA cm⁻² | rsc.org |
| OPV | PICzHDDTBF Polymer | 3.13% | 0.95 V | 4.61 mA cm⁻² | rsc.org |
| DSSC | Dye D6 | 5.41% | 745 mV | 12.55 mA cm⁻² | nih.gov |
Use in Perovskite Solar Cells (PSCs)
Derivatives of the indolo[3,2-b]carbazole scaffold have emerged as promising hole-transporting materials (HTMs) in inverted perovskite solar cells (PSCs), offering an alternative to more conventional and often costly materials. The inherent properties of the indolo[3,2-b]carbazole unit, such as high hole mobility and suitable energy levels, allow for efficient extraction and transport of charge carriers from the perovskite absorber layer, a critical function for high-performance solar cells.
Researchers have developed dopant-free HTMs based on the indolo[3,2-b]carbazole framework. By avoiding additives, which can sometimes compromise the long-term stability of the device, these materials offer a path towards more robust and durable PSCs. In one study, a series of three such HTMs were synthesized and tested. The strategic placement of substituents on the indolo[3,2-b]carbazole core allowed for tuning of their physical properties, such as ionization potentials and hole mobilities. This optimization resulted in good energy level alignment with the perovskite layer, facilitating efficient hole extraction.
The performance of these dopant-free PSCs was highly encouraging, with one of the developed materials, HTM2, achieving a power conversion efficiency (PCE) of 19.45%. nih.gov Another derivative, HTM3, also showed a high PCE of 18.75%. nih.gov These devices demonstrated significantly higher stability compared to reference cells using the standard spiro-OMeTAD HTM with additives. The high performance and stability underscore the potential of indolo[3,2-b]carbazole derivatives in the commercialization of perovskite solar cell technology. nih.gov
Table 1: Performance of Perovskite Solar Cells Using Indolo[3,2-b]carbazole-based Hole-Transporting Materials
| Material | Power Conversion Efficiency (PCE) | Reference |
|---|---|---|
| HTM1 | 14.46% | nih.gov |
| HTM2 | 19.45% | nih.gov |
| HTM3 | 18.75% | nih.gov |
Applications in Dye-Sensitized Solar Cells (DSSCs)
The electron-rich nature of the indolo[3,2-b]carbazole moiety makes it an excellent electron donor component in organic dyes for dye-sensitized solar cells (DSSCs). scribd.com In the typical donor-π bridge-acceptor (D-π-A) architecture of DSSC dyes, the indolo[3,2-b]carbazole unit serves to efficiently inject electrons into the semiconductor's conduction band upon light absorption. Its rigid and planar structure facilitates effective charge transfer and can help suppress dye aggregation on the semiconductor surface, which is beneficial for cell performance. scribd.combeilstein-journals.org
Table 2: Performance Data of DSSCs with Indolo[3,2-b]carbazole-based Dyes
| Dye Name | Jsc (mA cm⁻²) | Voc (mV) | FF | PCE (%) | Reference |
|---|---|---|---|---|---|
| D6 | 12.55 | 745 | 0.59 | 5.41 | scribd.combeilstein-journals.org |
| D7 | - | 744 | - | - | scribd.com |
| D8 | - | 668 | - | - | scribd.com |
| MKZ-21 | 15.4 | 710 | 0.67 | 7.3 |
Fluorescent Materials and Dyes
Indolo[3,2-b]carbazole-6-carbaldehyde, also known as 6-formylindolo[3,2-b]carbazole (FICZ), is a notable fluorophore. nih.gov This compound is an efficient UVA/Visible photosensitizer with a distinct absorbance maximum at 390 nm. nih.gov Its photophysical properties have been characterized, revealing a fluorescence quantum yield of 0.15 and a fluorescence maximum at 520 nm when measured in methanol (B129727). nih.gov
While this compound is an effective fluorophore in organic solvents like methanol, its fluorescence is significantly reduced in aqueous solutions due to high aggregation. However, this fluorescence can be restored when the molecule binds to hydrophobic pockets within proteins, suggesting its utility as a fluorescent probe in biological contexts. The inherent luminescent properties of the indolo[3,2-b]carbazole core have also led to its investigation in materials for luminescent solar concentrators.
Chemical Sensors
The indolo[3,2-b]carbazole framework has been successfully utilized in the design of chemosensors, which are molecules designed to detect specific ions or molecules through a measurable signal, such as a change in color or fluorescence.
A novel chemosensor based on the indolocarbazole structure was developed as a selective colorimetric and fluorometric sensor for the fluoride (B91410) anion (F⁻). beilstein-journals.org This sensor was designed with hydrogen bond donor moieties, enabling it to interact specifically with anions. When tested with various anions, the sensor exhibited a significant and unique color change from light violet to dark orange exclusively in the presence of fluoride ions. beilstein-journals.org This change is observable with the naked eye, making it a simple yet effective detection method. The binding of the fluoride ion to the sensor was confirmed through UV-vis, fluorescence, and ¹H NMR spectroscopic methods. beilstein-journals.org This high selectivity for fluoride, even in the presence of other competing anions, demonstrates the potential of indolo[3,2-b]carbazole derivatives for creating practical and efficient chemical sensors for environmental and biological monitoring. beilstein-journals.org
Advanced Characterization and Spectroscopic Analysis in Ficz Research
Chromatographic Techniques for Identification and Separation
Chromatographic methods are fundamental to isolating and quantifying FICZ from complex biological matrices and reaction mixtures.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound. Due to its fluorescent properties, HPLC coupled with a fluorescence detector (HPLC-FL) offers a highly sensitive and specific method for detection. For instance, in studies analyzing the formation of this compound from tryptophan, HPLC-FL is frequently used. acs.org The separation is typically achieved on a reverse-phase C18 column. acs.orgoup.com
One established method utilizes a linear mobile phase gradient for separation, starting from 5% B to 100% B over 40 minutes, where solvent A is 1.5 mM formic acid in water and solvent B is 1.5 mM formic acid in acetonitrile, at a flow rate of 1.0 mL/min. acs.org The metabolism of this compound has been shown to generate several major metabolites, which appear as distinct peaks in HPLC chromatograms. nih.gov
Table 1: Example HPLC Parameters for this compound Analysis
| Parameter | Value |
|---|---|
| Column | Reverse-phase C18 |
| Mobile Phase A | 1.5 mM Formic acid in H₂O |
| Mobile Phase B | 1.5 mM Formic acid in Acetonitrile |
| Gradient | 5% to 100% B over 40 min |
| Flow Rate | 1.0 mL/min |
| Detection | Fluorescence |
| Excitation λ | 390 nm |
| Emission λ | 525 nm |
This table is interactive and can be sorted by clicking on the headers.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is an indispensable tool for the definitive identification and quantification of this compound and its metabolites, offering higher specificity than HPLC-FL alone. oup.comnih.gov This technique combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.
LC-MS/MS has been used to confirm the presence of this compound in various samples, including cell culture media and extracts from skin cells. nih.gov Analyses are often performed using electrospray ionization (ESI) in positive ion mode or atmospheric pressure chemical ionization (APCI). nih.gov For example, the molecular ion of this compound is observed at an m/z of 284 in positive ion mode. nih.gov In studies of this compound metabolites, LC-MS operating in negative ion electrospray mode has been successfully used to determine the molecular weights of hydroxylated derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the complete structural elucidation of this compound and its derivatives, providing detailed information about the carbon-hydrogen framework.
Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental for determining the chemical structure of newly synthesized or isolated this compound and its metabolites. acs.org The ¹H-NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For this compound, the aldehyde proton (CHO) gives a characteristic peak at approximately 11.37 ppm. biorxiv.org
¹³C-NMR provides information about the carbon skeleton of the molecule. Although detailed ¹³C-NMR data for this compound itself is not extensively published in readily available literature, it is a standard characterization technique for indole (B1671886) and carbazole (B46965) derivatives. researchgate.net
Table 2: Key ¹H-NMR Signal for this compound
| Proton | Chemical Shift (δ, ppm) | Solvent |
|---|
This table is interactive and can be sorted by clicking on the headers.
Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are employed to establish the connectivity and spatial relationships between atoms, which is particularly vital for identifying the exact position of substituents in this compound metabolites. COSY experiments reveal proton-proton coupling networks, helping to piece together molecular fragments. NOESY provides information about protons that are close in space, even if they are not directly bonded, which is crucial for determining the regiochemistry of hydroxylation on the carbazole ring system. These techniques were instrumental in identifying the structures of five major this compound metabolites as 2- and 8-hydroxy, 2,10- and 4,8-dihydroxy, and 2,8-dihydroxy derivatives of the parent compound.
Other Spectroscopic Methods
Beyond chromatography and NMR, other spectroscopic methods provide valuable information about the electronic properties and functional groups of this compound.
UV-Visible Spectroscopy UV-Visible spectroscopy is routinely used to characterize this compound, which displays pronounced absorptivity in the UVA and blue visible portions of the solar spectrum. nih.gov The absorption spectrum of this compound extends into the visible range up to 520 nm, with a notable absorption maximum at 390 nm. nih.gov The molar extinction coefficient (ε) at this wavelength has been determined to be 9180 L·mol⁻¹·cm⁻¹. nih.gov
Fluorescence Spectroscopy this compound is a fluorescent molecule, a property that is exploited in its detection by HPLC-FL. nih.govnih.gov Its fluorescence emission and excitation spectra are key characteristics. When excited at 390 nm, it exhibits an emission maximum at 520 nm. nih.govnih.gov The fluorescence quantum yield (Φf) in methanol (B129727) has been reported as 0.15. nih.gov
Table 3: Spectroscopic Properties of this compound
| Property | Wavelength/Value | Conditions |
|---|---|---|
| UV-Vis λmax | 390 nm | Methanol |
| Molar Extinction (ε) | 9180 L·mol⁻¹·cm⁻¹ | at 390 nm |
| Fluorescence Excitation λ | 390 nm | - |
| Fluorescence Emission λ | 520 nm | Methanol |
| Fluorescence Quantum Yield (Φf) | 0.15 | Methanol |
This table is interactive and can be sorted by clicking on the headers.
Fluorescence Spectroscopy
Fluorescence spectroscopy is a key tool for investigating the emissive properties of this compound. Studies have shown that this compound is an efficient fluorophore, particularly in organic solvents like methanol. When excited with UV-A light, it exhibits a distinct fluorescence emission in the visible range.
Detailed research has quantified the fluorescence properties of this compound in methanol. The fluorescence quantum yield (Φf), which represents the efficiency of the fluorescence process, has been determined to be 0.15. wikipedia.org The emission spectrum of this compound in methanol shows a maximum wavelength (λem) at 520 nm upon excitation at 390 nm. wikipedia.org However, in aqueous solutions, this compound tends to aggregate, which leads to significant quenching of its fluorescence. wikipedia.org This behavior is important in biological contexts, as the molecule may disaggregate when bound within hydrophobic pockets of proteins, such as the aryl hydrocarbon receptor (AhR), potentially restoring its fluorescence. wikipedia.org
Table 1: Fluorescence Properties of Indolo[3,2-b]carbazole-6-carbaldehyde (this compound) in Methanol
| Parameter | Value | Reference |
| Excitation Wavelength (λex) | 390 nm | wikipedia.org |
| Emission Wavelength (λem) | 520 nm | wikipedia.org |
| Fluorescence Quantum Yield (Φf) | 0.15 | wikipedia.org |
UV-Vis Absorption Characterization
UV-Visible absorption spectroscopy is employed to characterize the electronic transitions within this compound. The absorption spectrum reveals the wavelengths of light the molecule absorbs, which is crucial for understanding its photoactivity.
The UV-Vis spectrum of this compound shows a broad absorption that extends from the UV region into the visible range, up to approximately 520 nm. wikipedia.org In methanol, a pronounced absorption maximum is observed at 390 nm. wikipedia.org The molar extinction coefficient (ε) at this wavelength has been measured to be 9180 L·mol⁻¹·cm⁻¹, indicating strong light absorption capabilities. wikipedia.org This strong absorption in the UVA range is fundamental to its role as a photosensitizer. wikipedia.org
Table 2: UV-Vis Absorption Data for Indolo[3,2-b]carbazole-6-carbaldehyde (this compound) in Methanol
| Parameter | Value | Reference |
| Absorption Maximum (λmax) | 390 nm | wikipedia.org |
| Molar Extinction Coefficient (ε) at λmax | 9180 L·mol⁻¹·cm⁻¹ | wikipedia.org |
| Absorption Range | UV up to 520 nm | wikipedia.org |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is utilized to identify the functional groups present in the Indolo[3,2-b]carbazole-6-carbaldehyde molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. While a specific experimental spectrum for this compound is not detailed in the provided search results, the characteristic absorption bands can be predicted based on its molecular structure.
The key functional groups in this compound include the N-H bonds of the indole and carbazole rings, the aromatic C-H and C=C bonds of the fused ring system, and the aldehyde group (C=O and C-H). The N-H stretching vibrations are expected to appear as a broad band in the region of 3400-3200 cm⁻¹. The aromatic C-H stretching vibrations typically occur just above 3000 cm⁻¹. The strong carbonyl (C=O) stretch of the aldehyde is anticipated in the range of 1700-1680 cm⁻¹. Additionally, the characteristic C-H stretch of the aldehyde group is expected to be found between 2850 and 2700 cm⁻¹. Aromatic C=C stretching vibrations will produce signals in the 1600-1450 cm⁻¹ region.
Table 3: Predicted Characteristic Infrared (IR) Absorption Bands for Indolo[3,2-b]carbazole-6-carbaldehyde (this compound)
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch | Indole/Carbazole N-H | 3400 - 3200 |
| Aromatic C-H Stretch | Ar-H | ~3100 - 3000 |
| Aldehyde C-H Stretch | -(C=O)H | ~2850 - 2700 |
| Carbonyl C=O Stretch | Aldehyde C=O | ~1700 - 1680 |
| Aromatic C=C Stretch | Ar C=C | ~1600 - 1450 |
Electrochemical Characterization (e.g., Cyclic Voltammetry)
Electrochemical methods such as cyclic voltammetry are essential for determining the redox properties of molecules, including their oxidation and reduction potentials. This information is valuable for understanding the electron transfer capabilities of this compound, which can be relevant to its biological activity and stability.
While specific cyclic voltammetry data for Indolo[3,2-b]carbazole-6-carbaldehyde (this compound) is not available in the provided search results, studies on closely related indolo[3,2-b]carbazole (B1211750) derivatives provide insight into the expected electrochemical behavior. For instance, a bromo-substituted derivative, ICz-Br, has been shown to undergo two reversible one-electron oxidations. In dichloromethane, these oxidations occur at half-wave potentials (E₁/₂) of +0.45 V and +1.09 V versus the ferrocene/ferrocenium (Fc/Fc⁺) redox couple. This suggests that the indolo[3,2-b]carbazole core is readily oxidized. The introduction of different substituents, such as the carbaldehyde group in this compound, would be expected to modulate these redox potentials.
Table 4: Electrochemical Data for a Related Indolo[3,2-b]carbazole Derivative (ICz-Br) in Dichloromethane
| Compound | Redox Process | Half-wave Potential (E₁/₂) vs. Fc/Fc⁺ (V) |
| ICz-Br | First Oxidation (O1) | +0.45 |
| ICz-Br | Second Oxidation (O2) | +1.09 |
Theoretical and Computational Studies of Indolo 3,2 B Carbazole 6 Carbaldehyde
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a standard method for investigating the electronic structure and properties of indolo[3,2-b]carbazole (B1211750) derivatives. researchgate.netresearchgate.net DFT calculations allow for the accurate prediction of molecular geometries, electronic energies, and other properties by approximating the electron density of the system.
For compounds related to Indolo[3,2-b]carbazole-6-carbaldehyde, various functionals and basis sets are employed to achieve a balance between computational cost and accuracy. For instance, the B3LYP hybrid functional is commonly used for geometry optimization and electronic property calculations of carbazole-based molecules. researchgate.netresearchgate.netjnsam.com In a study on 5,11-diethyl-6-formylindolo[3,2-b]carbazole, B3LYP DFT calculations were used to determine the relative stability of reaction intermediates, providing insight into the regioselectivity of its synthesis. researchgate.net Similarly, for dicyanomethylene-substituted indolo[3,2-b]carbazole, the M06-2X functional with a 6-31G** basis set was utilized to calculate the molecular orbital diagram and spin density distribution. ua.es
These calculations provide foundational data for understanding the molecule's stability, reactivity, and the distribution of electrons within the π-conjugated system. The choice of functional is critical, as different functionals can yield varying results, especially for excited-state properties. nih.gov Long-range corrected functionals like CAM-B3LYP and LC-ωPBE are sometimes preferred for describing charge-transfer states, which are relevant in donor-acceptor systems. nih.gov
Table 1: Common DFT Functionals Used in Carbazole (B46965) Derivative Studies
| Functional | Type | Common Applications |
| B3LYP | Hybrid GGA | Geometry optimization, HOMO/LUMO energies, reaction mechanisms. researchgate.netjnsam.com |
| M06-2X | Hybrid Meta-GGA | Systems with non-covalent interactions, thermochemistry, kinetics. ua.es |
| CAM-B3LYP | Long-Range Corrected | Excited states, charge-transfer systems, optical properties. nih.gov |
| ωB97XD | Long-Range Corrected | Includes dispersion corrections, good for non-covalent interactions. nih.gov |
Prediction of Optoelectronic and Photophysical Properties
Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting the optoelectronic and photophysical properties of molecules like Indolo[3,2-b]carbazole-6-carbaldehyde. ua.es These properties are fundamental to their potential use in organic electronics, such as organic thin-film transistors (OTFTs) and organic light-emitting diodes (OLEDs). ossila.comresearchgate.net
Theoretical calculations can predict key parameters such as absorption and emission wavelengths, oscillator strengths, and quantum yields. researchgate.net For example, TD-DFT calculations have been successfully used to assign the UV-Vis(-NIR) electronic transitions in parent and redox forms of dicyanomethylene-substituted indolo[3,2-b]carbazole. ua.es The introduction of different functional groups onto the indolo[3,2-b]carbazole scaffold allows for the fine-tuning of its photophysical properties. ossila.com The aldehyde group in Indolo[3,2-b]carbazole-6-carbaldehyde acts as an electron-withdrawing group, which can induce intramolecular charge transfer (ICT) upon photoexcitation, a property that has been evidenced by both spectroscopy and DFT calculations in similar D-π-A type compounds. researchgate.net
The planar and rigid structure of the indolo[3,2-b]carbazole core promotes strong intermolecular π-π stacking, which is beneficial for charge transport but can sometimes lead to fluorescence quenching in the solid state. ossila.comrsc.org However, strategic chemical design, such as introducing bulky groups, can prevent this stacking and lead to aggregation-induced emission (AIE) or aggregation-induced enhanced emission (AIEE) properties, where the molecule becomes more emissive in the aggregated or solid state. rsc.org
Investigation of Molecular Orbitals (HOMO/LUMO energy levels)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical parameters that govern the electronic and optical properties of a molecule. The energy of the HOMO is related to the ionization potential and electron-donating ability, while the LUMO energy relates to the electron affinity and electron-accepting ability. The HOMO-LUMO energy gap is a key factor determining the molecule's chemical reactivity, kinetic stability, and the wavelength of its lowest energy electronic absorption. nankai.edu.cn
For indolo[3,2-b]carbazole derivatives, DFT calculations are routinely used to compute HOMO and LUMO energy levels. researchgate.netua.es These theoretical values are often correlated with experimental data obtained from cyclic voltammetry and UV-Vis spectroscopy. researchgate.netresearchgate.net For instance, the HOMO level can be estimated from the onset oxidation potential, and the optical band gap can be derived from the absorption edge. researchgate.netrsc.org
Studies on various indolo[3,2-b]carbazole derivatives show that their HOMO levels are relatively low-lying, which imparts good stability against oxidation. ossila.com The introduction of the electron-withdrawing carbaldehyde group at the 6-position is expected to lower both the HOMO and LUMO energy levels compared to the unsubstituted parent compound, a common effect observed in π-conjugated systems. researchgate.net The stabilization of the LUMO is particularly significant, as it can facilitate electron injection in electronic devices. ua.es
Table 2: Calculated and Experimental Frontier Orbital Energies for Related Indolo[3,2-a]carbazole Derivatives
| Compound | Method | HOMO (eV) | LUMO (eV) | Band Gap (eV) |
| C4IC | DFT | -5.15 | -0.96 | 4.19 |
| C4IC | Experimental | -5.39 | -2.13 | 3.26 |
| C8IC | DFT | -5.16 | -0.98 | 4.18 |
| C8IC | Experimental | -5.40 | -2.14 | 3.26 |
| C12IC | DFT | -5.16 | -0.98 | 4.18 |
| C12IC | Experimental | -5.41 | -2.15 | 3.26 |
| Data sourced from supplementary information on indolo[3,2-a]carbazole derivatives, demonstrating the typical correlation between DFT and experimental values. rsc.org |
Modeling of Reaction Mechanisms and Pathways
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, including the synthesis and degradation of complex molecules like Indolo[3,2-b]carbazole-6-carbaldehyde. DFT calculations can be used to map out potential energy surfaces, identify transition states, and calculate reaction barriers, providing a detailed picture of how a reaction proceeds. researchgate.net
For example, a plausible mechanism for the synthesis of indolo[3,2-b]carbazoles involves the electrophilic activation of an aldehyde, followed by an attack from an indole (B1671886) molecule, a self-condensation, and a final auto-oxidation step to form the aromatic core. lookchem.com Computational modeling can validate such proposed mechanisms by calculating the energies of intermediates and transition states.
Furthermore, computational studies can elucidate metabolic pathways. Indolo[3,2-b]carbazole-6-carbaldehyde is known to be metabolized by cytochrome P450 enzymes, particularly CYP1A1. nih.gov This metabolic degradation is responsible for the transient nature of its biological activity. nih.gov Modeling the interaction of the molecule with the active site of the enzyme and calculating the activation energies for different oxidation reactions can help predict the sites of metabolism and the structure of the resulting metabolites. This has been confirmed experimentally, where hydroxylation at various positions on the carbazole ring was identified as the primary metabolic route. nih.gov The enzymatic formation of Indolo[3,2-b]carbazole-6-carbaldehyde from tryptophan has also been described, involving steps like oxidative deamination and decarboxylation. encyclopedia.pubnih.gov
Future Directions and Research Gaps
Elucidation of Remaining Endogenous Formation Pathways
The formation of Indolo[3,2-b]carbazole-6-carbaldehyde is known to occur through multiple pathways, yet a complete picture remains elusive. It has been established that it can be formed from tryptophan when exposed to light or through light-independent enzymatic processes. encyclopedia.pubmdpi.com Key precursor molecules include indole-3-pyruvate and indole-3-acetaldehyde. frontiersin.orgnih.gov The conversion of these precursors can be catalyzed by host enzymes, such as interleukin-4 induced gene 1 (IL4I1), or by microbial enzymes like aromatic-amino-acid transaminase (ArAT) found in the gut. frontiersin.orgnih.gov Tryptamine has also been identified as a precursor, which can be converted to indole-3-acetaldehyde by monoamine oxidase enzymes. encyclopedia.pubresearchgate.net
Despite this knowledge, significant gaps persist. The precise contribution of each pathway under different physiological and pathological conditions is not well quantified. For instance, the relative importance of microbial versus host-driven formation in maintaining immune homeostasis in tissues like the skin and gut needs deeper investigation. frontiersin.org Furthermore, while it is understood that factors like sunlight can generate the compound, the full range of environmental or dietary factors that might influence its non-enzymatic formation in the body is not fully characterized. frontiersin.orgencyclopedia.pub Future research should focus on mapping the complete network of its biosynthesis, understanding its regulation, and identifying how these pathways are dysregulated in disease states.
Further Exploration of Therapeutic Potential
The compound's high affinity for the Aryl Hydrocarbon Receptor (AhR) makes it a molecule of significant therapeutic interest. frontiersin.orgencyclopedia.pub The AhR is a crucial regulator of immune responses, and its activation by Indolo[3,2-b]carbazole-6-carbaldehyde can have dual effects: it can either promote pro-inflammatory responses by inducing T helper 17 (Th17) cells or foster anti-inflammatory conditions through the expansion of regulatory T cells (Tregs) and macrophages. frontiersin.orgnih.gov This dose-dependent activity suggests its potential for treating a range of conditions, including autoimmune diseases, inflammatory skin disorders like psoriasis and atopic dermatitis, and even cancer. encyclopedia.pubmdpi.com An AhR agonist is already on the market as a topical treatment for plaque psoriasis. mdpi.com
However, translating this potential into new therapies requires further exploration. Clinical studies are needed to determine the therapeutic window and optimal application for various diseases. The compound's role in the context of cancer is complex; while it may have anti-tumor effects, its influence on immune suppression could also contribute to tumor escape mechanisms. frontiersin.orgnih.gov Additionally, the antiestrogenic properties observed in the parent compound, indolo[3,2-b]carbazole (B1211750), suggest that its derivatives could be relevant in hormone-dependent cancers, a possibility that warrants investigation. nih.gov Future research must focus on disease-specific mechanisms of action, the long-term effects of modulating the AhR pathway, and the potential for combination therapies.
Development of Novel Derivatives with Tailored Properties
The core structure of indolo[3,2-b]carbazole provides a versatile scaffold for chemical modification, allowing for the development of novel derivatives with fine-tuned properties. mdpi.com Research has already demonstrated that simple modifications, such as altering the substituent at the 6-position from a formyl group to a methyl or hydroxymethyl group, can change the compound's activity and affinity for the AhR. mdpi.com Further synthetic strategies, such as bromination, not only modify properties like lipophilicity but also introduce reactive sites for creating more complex, bisubstituted analogues. mdpi.com
The development of new derivatives is a promising avenue for both therapeutic and material science applications. For therapeutics, the goal is to create analogues with enhanced specificity, improved metabolic stability, and a more favorable therapeutic index compared to the parent compound. For material science, derivatives have been synthesized with unique photophysical properties, such as aggregation-induced enhanced emission (AIEE), by incorporating groups like cyano-substituted stilbenes. rsc.org These AIEE-active materials have potential applications in optics and electronics. rsc.org Future work should systematically explore the structure-activity relationships to design molecules with tailored biological activities, enhanced charge transport properties for electronics, or specific optical characteristics. mdpi.comrsc.org
In-depth Studies of Environmental and Toxicological Implications
A thorough understanding of the environmental and toxicological profile of Indolo[3,2-b]carbazole-6-carbaldehyde is crucial, particularly given its formation from dietary precursors and its potent biological activity. ossila.comnih.gov The parent compound, indolo[3,2-b]carbazole, is found in commonly consumed Brassica vegetables and is known to be a high-affinity AhR ligand, which has raised concerns about potential toxicity. nih.govnih.gov However, studies comparing its acute toxicity to that of the potent environmental toxicant 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) in sensitive rat models found that it did not produce the same toxic effects. nih.gov This suggests that dietary exposure may not pose a significant hazard. nih.gov
Despite these findings for the parent compound, there is a lack of specific toxicological data for the 6-carbaldehyde derivative. While its role as an endogenous signaling molecule suggests a favorable safety profile, its high potency necessitates a comprehensive evaluation. In-depth studies are required to understand its long-term effects, metabolic fate, and potential for bioaccumulation. Research should address its environmental persistence and impact, as well as the toxicological profiles of its major metabolites. A complete risk assessment is a critical gap that needs to be filled before its widespread therapeutic or industrial application can be considered.
Advanced Material Applications and Device Optimization
The rigid, planar, and electron-rich structure of the indolo[3,2-b]carbazole scaffold endows it with excellent thermal and chemical stability and favorable charge-transport properties. ossila.comresearchgate.net These characteristics make its derivatives highly desirable for applications in organic electronics. lookchem.com They have been successfully utilized as hole-transporting materials, charge injection layers, and electroluminescent hosts in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). ossila.comresearchgate.net The ability to functionalize the core structure allows for the tuning of electronic properties to optimize device performance. ossila.com For instance, derivatives have been developed that exhibit high hole mobilities and are stable in air, making them practical for real-world applications. rsc.orgresearchgate.net
While the potential of the indolo[3,2-b]carbazole class is clear, further research is needed for device optimization. Specifically for Indolo[3,2-b]carbazole-6-carbaldehyde, its unique electronic structure conferred by the aldehyde group could be exploited for novel material applications. Future work should focus on synthesizing new derivatives with tailored energy levels and morphologies to improve efficiency, brightness, and longevity in OLEDs. For OFETs, the goal is to enhance charge carrier mobility and on/off ratios. ossila.com Exploring the use of these compounds in other areas, such as organic photovoltaics and chemical sensors, represents another promising direction for advanced material development. researchgate.net
Q & A
Q. Q1. What are the optimal synthetic routes to obtain high-purity Indolo[3,2-b]carbazole-6-carbaldehyde (FICZ) for biological studies?
Methodological Answer: The most reliable gram-scale synthesis involves a Cadogan cyclization followed by Suzuki-Miyaura cross-coupling (e.g., coupling 6-bromoindole-3-carbaldehyde with arylboronic acids). Key steps include:
- Cadogan cyclization : Reacting 2-nitro-biphenyl derivatives with triphenylphosphine under reflux in toluene (yield: ~70%) .
- Suzuki coupling : Using Pd(PPh₃)₄ catalyst, Na₂CO₃ base, and DMF/H₂O solvent at 80°C for 12 hours to introduce the aldehyde group .
- Purification : Recrystallization from ethyl acetate/hexane or column chromatography (silica gel, CH₂Cl₂/MeOH) to achieve >98% purity.
Q. Table 1: Comparison of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Conditions | Reference |
|---|---|---|---|---|
| Cadogan + Suzuki | 70–85 | >98 | Pd catalysis, reflux | |
| Direct iodination | 50–60 | 90–95 | I₂, CH₃CN, 40°C | |
| Microwave-assisted | 65–75 | >95 | Microwave, 120°C, 30 min |
Q. Q2. What analytical techniques are critical for characterizing Indolo[3,2-b]carbazole-6-carbaldehyde and its derivatives?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR (DMSO-d₆) to confirm regioselectivity (e.g., aldehyde proton at δ 10.2 ppm) and monitor synthetic intermediates .
- High-Performance Liquid Chromatography (HPLC) : Employ C18 columns with UV detection (λ = 254 nm) to assess purity and resolve isomers .
- Mass Spectrometry (HRMS) : ESI-HRMS in positive ion mode to verify molecular formulas (e.g., C₁₉H₁₁N₂O⁺, [M+H]⁺ = 283.0871) .
Advanced Research Questions
Q. Q3. How can researchers resolve contradictions in reported synthetic yields for Indolo[3,2-b]carbazole derivatives?
Methodological Answer: Discrepancies often arise from regioselectivity challenges and reaction optimization . For example:
- Regioselectivity : Iodination at the 6-position vs. 5-position (see vs. 16) depends on solvent polarity (CH₃CN favors 6-iodo) and catalyst choice .
- Reaction Monitoring : Use TLC or in-situ IR to identify side products (e.g., over-oxidation to ketones) and adjust reaction times .
- Statistical Analysis : Apply ANOVA to compare yields across multiple batches under controlled variables (temperature, catalyst loading) .
Q. Q4. What experimental strategies are recommended for studying the dual pro-/anti-inflammatory effects of this compound via the aryl hydrocarbon receptor (AhR)?
Methodological Answer:
- Dose-Response Assays : Test this compound concentrations (1 nM–10 µM) in THP-1 macrophages with LPS stimulation. Measure IL-6 (pro-inflammatory) and IL-10 (anti-inflammatory) via ELISA .
- AhR Knockdown : Use siRNA transfection to confirm receptor dependency. Pair with luciferase reporter assays (e.g., pGudLuc6.1 vector) to quantify AhR activation .
- Metabolite Profiling : Identify this compound oxidation products (e.g., 6-carboxy derivatives) via LC-MS to assess stability in biological matrices .
Q. Q5. How can structural modifications of this compound improve its pharmacokinetic properties while retaining AhR affinity?
Methodological Answer:
- Derivatization : Introduce electron-withdrawing groups (e.g., -NO₂ at position 12) to enhance metabolic stability. Synthesize via Friedel-Crafts acylation (AlCl₃ catalyst, CH₂Cl₂) .
- LogP Optimization : Replace the aldehyde with a methyl ester to increase lipophilicity (calculated via ChemDraw). Validate solubility in PBS and Caco-2 permeability assays .
- Crystallography : Co-crystallize this compound analogs with AhR’s PAS-B domain (PDB: 5NJ8) to guide rational design .
Q. Q6. What computational tools are effective for predicting the photophysical properties of Indolo[3,2-b]carbazole derivatives?
Methodological Answer:
- Density Functional Theory (DFT) : Use Gaussian16 with B3LYP/6-31G(d) basis set to calculate HOMO-LUMO gaps and UV-Vis spectra (λmax ~350 nm) .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. water) on aggregation behavior using GROMACS .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
